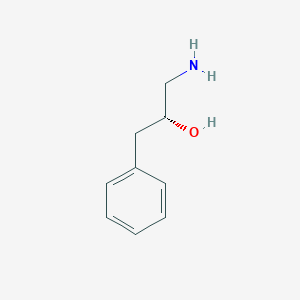
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Descripción general
Descripción
“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 96930-27-7 . It has a molecular weight of 309.36 and its IUPAC name is (4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is represented by the linear formula C19H19NO3 . The InChI Code for this compound is 1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 309.36 .Aplicaciones Científicas De Investigación
Crystal Structure and Intermolecular Interactions
- The study of similar oxazolidinone compounds, like the (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, reveals insights into their crystal structures and weak intermolecular interactions. These structures can be essential for understanding the physical and chemical properties of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Zhao & Xu, 2011).
Synthesis and Chemical Reactions
- Oxazolidinones, including compounds structurally related to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, are used in the synthesis of various chemical structures. For instance, N,O-acetals from pivalaldehyde and amino acids for α-alkylation, as researched by Seebach and Fadel (1985), demonstrate the utility of oxazolidinones in complex organic syntheses (Seebach & Fadel, 1985).
Chiral Auxiliaries
- Oxazolidinones, similar to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, have been used as chiral auxiliaries in stereoselective syntheses. Studies like those by Davies and Sanganee (1995) show their effectiveness in enolate alkylations and conjugate additions, which are pivotal in asymmetric synthesis (Davies & Sanganee, 1995).
Crystal Structure Variations
- Research into the crystal structures of substituted oxazolidinones, such as those studied by Hattab et al. (2010), can provide insights into the structural variations and stability of these compounds, which is relevant for the understanding of (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Hattab et al., 2010).
Pharmaceutical Applications
- Although not directly related to (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one, the study of oxazolidin-2-one derivatives in pharmaceutical applications, such as their roles in the synthesis of complex molecules or as ligands in catalytic processes, can offer insights into potential applications for related compounds (Ma & Jiang, 2008).
Safety And Hazards
The safety information for “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPCWKYSYEPMH-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449829 | |
| Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one | |
CAS RN |
96930-27-7 | |
| Record name | (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

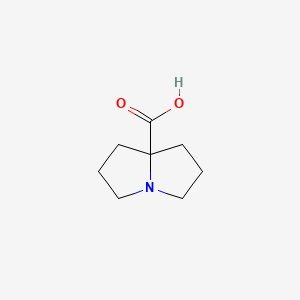
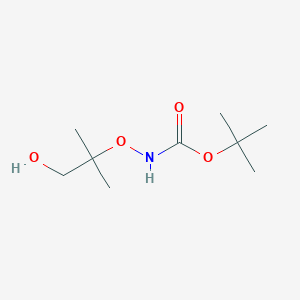
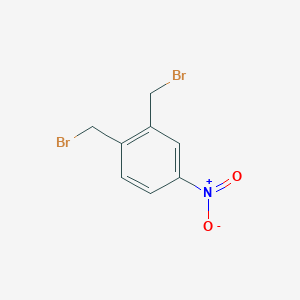
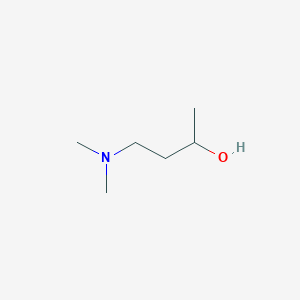


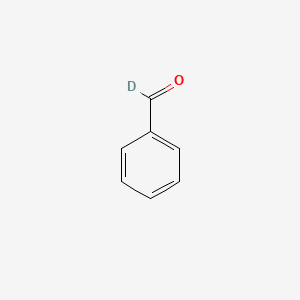
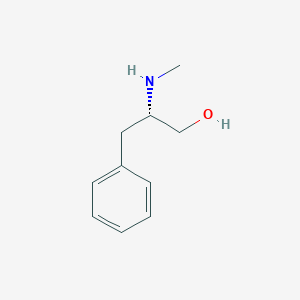
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

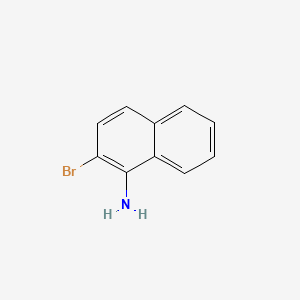
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

